molecular formula C16H9F6N B8197719 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile

2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile

Cat. No. B8197719
M. Wt: 329.24 g/mol
InChI Key: JWCPHNMWSQPBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile is a useful research compound. Its molecular formula is C16H9F6N and its molecular weight is 329.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alkyne Coupling Reactions

    A study by Ferré, Toupet, and Guerchais (2002) in "Organometallics" found that the bis(acetonitrile) complex mediates [2 + 2 + 2] cycloaddition reactions of CC and CN triple bonds, yielding η6-coordinated arene and pyridine complexes (Ferré, Toupet, & Guerchais, 2002).

  • Crystal Structure Studies

    Sakate, Hosoda, and Suzuki (2016) in "Acta Crystallographica Section E: Crystallographic Communications" utilized acetonitrile-containing bis(2-(pyridin-2-yl)phenyl)rhodium(III) complexes to study crystal structures with acetonitrile or monodentate thyminate ligands (Sakate, Hosoda, & Suzuki, 2016).

  • Synthesis of Cyclic Compounds

    Baxter, Green, and Lee (1989) in "Journal of The Chemical Society, Chemical Communications" reported that bis(acetonitrile)dicarbonyl α-indenyl molybdenum tetrafluoroborate provides a new route for synthesizing carbo- and hetero-cyclic compounds like cyclopentanes and tetrahydrofurans (Baxter, Green, & Lee, 1989).

  • Synthesis of Metallomacrocyclic Complexes

    Guerrero et al. (2008) in "Inorganic Chemistry" showed that synthesized 3,5-dimethylpyrazolic hybrid ligands can be used to synthesize metallomacrocyclic palladium(II) complexes with different solvents, including acetonitrile (Guerrero et al., 2008).

  • Electrochemical Reduction of Aryl Radicals

    Combellas et al. (2009) in "Langmuir" focused on the formation of grafted layers in the electrochemical reduction of aryl radicals on surfaces, indicating steric effects on organic layer growth (Combellas et al., 2009).

  • Electrochemical Trifluoromethylation

    Dmowski et al. (1997) in "Tetrahedron" found that the electrochemical trifluoromethylation of acrylonitrile and crotonitrile yields almost pure 2,3-bis(2,2,2-trifluoroethyl)succinonitrile (Dmowski et al., 1997).

  • Synthesis of Heteroaromatic Biscarbenes

    Kiselyov et al. (2008) in "Arkivoc" discussed the potential applications of synthesized 3,3′-bridged biscarbenes in chemical reactions, such as the synthesis of bisthione and bisazine derivatives (Kiselyov et al., 2008).

  • Synthesis of Fluorinated Analogs

    Sosnovskikh et al. (2003) in "The Journal of Organic Chemistry" used 2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile for the regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones (Sosnovskikh et al., 2003).

properties

IUPAC Name

2-[4-[3,5-bis(trifluoromethyl)phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6N/c17-15(18,19)13-7-12(8-14(9-13)16(20,21)22)11-3-1-10(2-4-11)5-6-23/h1-4,7-9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCPHNMWSQPBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.